molecular formula C24H36N2O2 B11106139 N'-tert-butyl-N,N-dicyclohexylbenzene-1,4-dicarboxamide

N'-tert-butyl-N,N-dicyclohexylbenzene-1,4-dicarboxamide

Cat. No.: B11106139
M. Wt: 384.6 g/mol
InChI Key: PBFHLUJHJVBMIB-UHFFFAOYSA-N
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Description

N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE is a complex organic compound characterized by the presence of tert-butyl and dicyclohexyl groups attached to a benzene ring with dicarboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzene Core: The benzene ring is functionalized with tert-butyl and dicyclohexyl groups through Friedel-Crafts alkylation reactions.

    Introduction of Dicarboxamide Groups: The dicarboxamide functionalities are introduced via amide coupling reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The dicarboxamide groups can be reduced to corresponding amines under suitable conditions.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts like manganese complexes.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE: shares similarities with other tert-butyl and dicyclohexyl-substituted benzene derivatives.

    N4-TERT-BUTYL-N1N1-DICYCLOHEXYLBENZENE-14-DICARBOXAMIDE: is compared with compounds like tert-butylbenzene and dicyclohexylbenzene.

Uniqueness

    Structural Features: The combination of tert-butyl and dicyclohexyl groups with dicarboxamide functionalities provides unique steric and electronic properties.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for innovation.

Properties

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

1-N-tert-butyl-4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C24H36N2O2/c1-24(2,3)25-22(27)18-14-16-19(17-15-18)23(28)26(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h14-17,20-21H,4-13H2,1-3H3,(H,25,27)

InChI Key

PBFHLUJHJVBMIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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